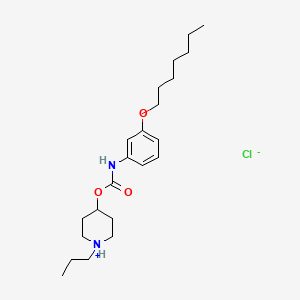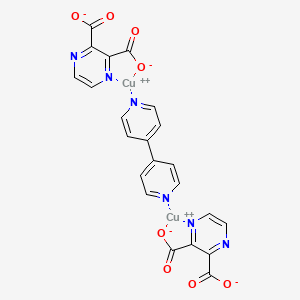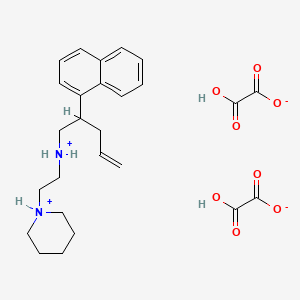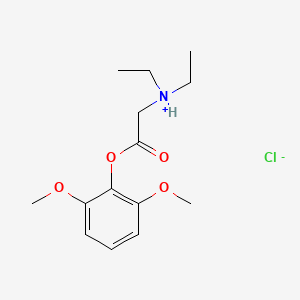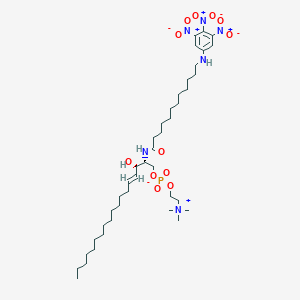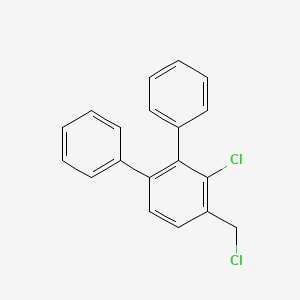
2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene is an organic compound with the molecular formula C15H12Cl2 It is a derivative of benzene, where two chlorine atoms are substituted at the 2 and 1 positions, and two phenyl groups are attached at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene typically involves the chlorination of 3,4-diphenylbenzyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction conditions often require an inert atmosphere and controlled temperature to ensure the selective chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of phenyl-substituted derivatives.
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethane derivatives.
Applications De Recherche Scientifique
2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene involves its interaction with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, facilitating nucleophilic substitution reactions. The phenyl groups provide stability to the intermediate species formed during these reactions. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(chloromethyl)benzene
- 3,4-Dichlorotoluene
- 2,3-Dichlorobenzyl chloride
Uniqueness
2-Chloro-1-(chloromethyl)-3,4-diphenylbenzene is unique due to the presence of two phenyl groups, which significantly influence its chemical reactivity and stability. The compound’s structure allows for selective reactions at specific positions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C19H14Cl2 |
|---|---|
Poids moléculaire |
313.2 g/mol |
Nom IUPAC |
2-chloro-1-(chloromethyl)-3,4-diphenylbenzene |
InChI |
InChI=1S/C19H14Cl2/c20-13-16-11-12-17(14-7-3-1-4-8-14)18(19(16)21)15-9-5-2-6-10-15/h1-12H,13H2 |
Clé InChI |
NONCGAHJPGXHQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)CCl)Cl)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


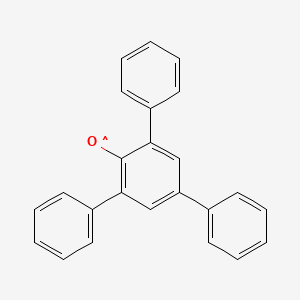
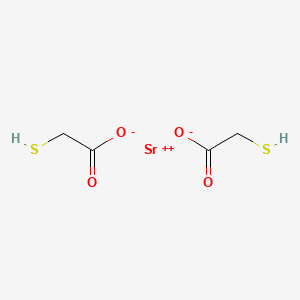
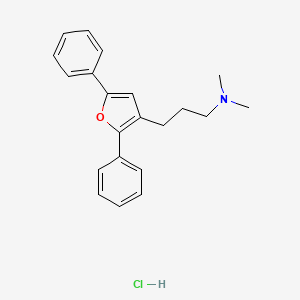

![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)


